molecular formula C14H8Cl2O4 B290826 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate

1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate

Cat. No. B290826
M. Wt: 311.1 g/mol
InChI Key: CZNNCZCLRBXLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate, also known as BDDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDDB is a derivative of benzodioxole and 2,4-dichlorobenzoic acid, and its synthesis method involves the reaction of these two compounds.

Scientific Research Applications

1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been used as a building block for the synthesis of new materials with unique properties. In environmental science, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been studied for its potential use as a biodegradable herbicide.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate varies depending on its application. In medicinal chemistry, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has also been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their life cycle. In material science, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and electrical conductivity. In environmental science, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been shown to inhibit the growth of weeds by interfering with their metabolic pathways.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has also been shown to inhibit the replication of viruses and bacteria by targeting specific enzymes involved in their life cycle. In material science, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and electrical conductivity. In environmental science, 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has been shown to inhibit the growth of weeds by interfering with their metabolic pathways.

Advantages and Limitations for Lab Experiments

1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate has several advantages and limitations for lab experiments. One advantage is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in various applications. However, one limitation is its potential toxicity, which requires caution when handling the compound. Another limitation is its limited solubility in water, which can affect its bioavailability in certain applications.

Future Directions

There are several future directions for the study of 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate. In medicinal chemistry, future studies could focus on the development of 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate derivatives with improved anticancer, antiviral, and antibacterial activities. In material science, future studies could focus on the synthesis of new materials using 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate as a building block with unique properties. In environmental science, future studies could focus on the development of biodegradable herbicides using 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate as a starting material. Overall, the versatility and potential applications of 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate make it a promising compound for future research.

Synthesis Methods

The synthesis of 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate involves the reaction of benzodioxole and 2,4-dichlorobenzoic acid in the presence of a catalyst. The reaction occurs through esterification, where the carboxylic acid group of 2,4-dichlorobenzoic acid reacts with the hydroxyl group of benzodioxole to form 1,3-Benzodioxol-5-yl 2,4-dichlorobenzoate. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.

properties

Molecular Formula

C14H8Cl2O4

Molecular Weight

311.1 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 2,4-dichlorobenzoate

InChI

InChI=1S/C14H8Cl2O4/c15-8-1-3-10(11(16)5-8)14(17)20-9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2

InChI Key

CZNNCZCLRBXLRB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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